

Application Notes and Protocols for Screening Sdz-wag994 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz-wag994 is a potent and selective agonist for the adenosine A1 receptor (A1R), a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2] As a member of the adenosine receptor family, the A1R primarily couples to the inhibitory G-protein (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Activation of the A1R can also modulate ion channel activity, such as inhibiting voltage-gated calcium channels and activating potassium channels, as well as stimulating phospholipase C (PLC). This document provides detailed protocols for a selection of cell-based assays to screen and characterize the activity of **Sdz-wag994** and other A1R modulators. The assays described herein are fundamental for determining compound potency, efficacy, and potential effects on cell viability.

Mechanism of Action of Sdz-wag994

Sdz-wag994 exerts its biological effects by binding to and activating the adenosine A1 receptor. This activation triggers a cascade of intracellular signaling events.

Adenosine A1 Receptor Signaling Pathway

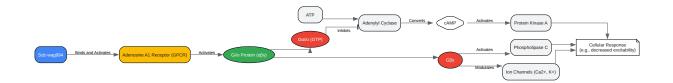




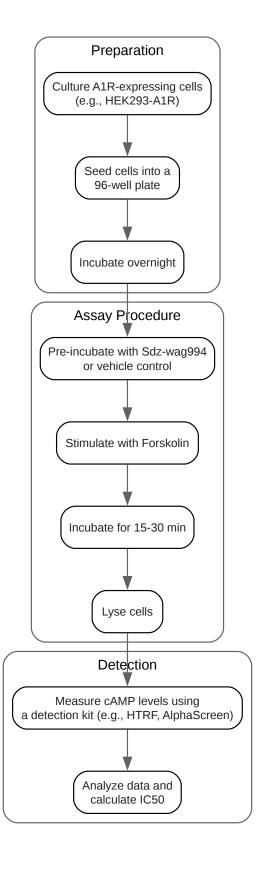


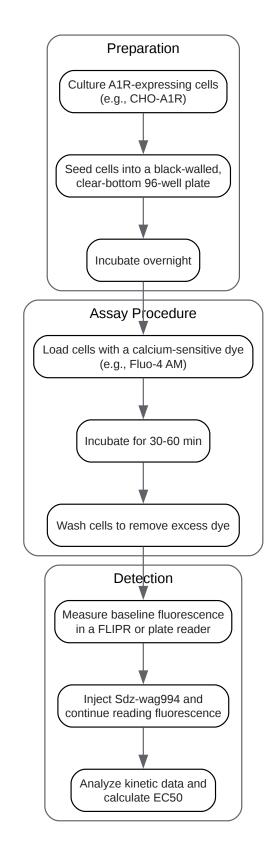
The primary signaling pathway initiated by A1R activation involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP production. Additionally, the $\beta\gamma$ -subunits of the dissociated G-protein can modulate other effector proteins, including ion channels.



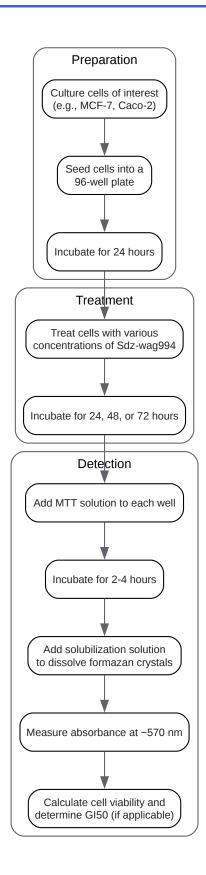












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